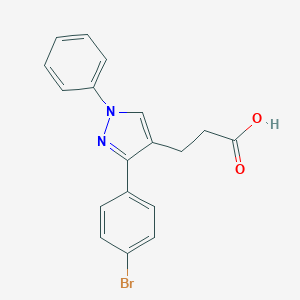

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid

Description

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid is a pyrazole-based carboxylic acid derivative featuring a bromophenyl group at position 3, a phenyl group at position 1, and a propionic acid chain at position 4 of the pyrazole ring (CymitQuimica, 2025).

Properties

IUPAC Name |

3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUUAKMGDILQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546070 | |

| Record name | 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108446-80-6 | |

| Record name | 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108446-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine and α,β-Unsaturated Ketone Intermediates

The core pyrazole ring is typically synthesized via cyclocondensation between substituted hydrazines and α,β-unsaturated carbonyl compounds. For 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid, this involves reacting 4-bromophenylhydrazine with a propiolic acid derivative.

In a representative protocol, ethoxymethylene malononitrile reacts with 4-bromophenylhydrazine hydrochloride in ethanol under reflux (3–24 hours), yielding a pyrazole-carbonitrile intermediate. Acidic hydrolysis (e.g., concentrated H₂SO₄) then converts the nitrile to a carboxylic acid. For example, 5-amino-1-(m-fluorophenyl)-4-pyrazolecarbonitrile hydrolyzes in 2N NaOH/ethanol to the corresponding carboxamide, suggesting analogous conditions could apply to the target compound.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Ethanol, toluene, or dichloromethane |

| Temperature | 80–130°C (reflux) |

| Catalysts | ZnCl₂, acetic acid |

| Yield Optimization | Chromatography (silica gel) |

Functional Group Modification Strategies

Bromophenyl Incorporation

Introducing the 4-bromophenyl moiety requires electrophilic aromatic substitution or Suzuki coupling. Patent US3760084A details the use of m-bromophenylhydrazine hydrochloride, which, when reacted with ethoxymethylenemalononitrile, forms 3-(4-bromophenyl)-1-phenylpyrazole-4-carbonitrile. Subsequent hydrolysis with H₂SO₄ or NaOH yields the propionic acid derivative.

Propionic Acid Side Chain Formation

The propionic acid group is introduced via two routes:

-

Alkylation : Reacting pyrazole-4-carbonitrile with ethyl acrylate followed by saponification.

-

Nitrile Hydrolysis : Direct hydrolysis of the carbonitrile intermediate using H₂SO₄ or NaOH. For instance, 5-amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile hydrolyzes to the carboxamide in 2N NaOH/ethanol (6.5 hours, reflux).

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from acetone-hexane or dichloromethane-hexane mixtures, yielding colorless crystals with melting points 156–161°C. Patent US3658838A reports similar methods, achieving >95% purity after silica gel chromatography.

Spectroscopic Validation

-

¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 2.5–3.0 ppm).

-

IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (1700 cm⁻¹).

Comparative Analysis of Synthetic Routes

Industrial-Scale Feasibility

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview:

This compound is primarily investigated for its anti-inflammatory and analgesic properties. It serves as a key intermediate in the synthesis of new medications aimed at pain relief and inflammation reduction.

Key Findings:

- Mechanism of Action: Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation processes .

- Clinical Studies: In vitro studies have shown that derivatives of pyrazole exhibit significant antibacterial and antifungal activities, suggesting potential for broader therapeutic applications .

Agricultural Chemistry

Overview:

In agriculture, this compound is utilized as a herbicide . Its ability to target specific plant pathways allows for effective weed control while minimizing damage to crops.

Key Findings:

- Herbicidal Activity: The compound selectively inhibits growth in unwanted vegetation without adversely affecting crop yield .

- Formulation Development: It is often combined with other active ingredients to enhance efficacy and stability in agricultural formulations.

| Application | Effectiveness |

|---|---|

| Herbicide | Effective against a range of broadleaf weeds with minimal crop injury reported. |

| Crop Yield | Trials indicate improved yields in treated fields compared to controls. |

Biochemical Research

Overview:

The compound is also explored in biochemical research for its effects on various biological systems, particularly focusing on enzyme inhibition.

Key Findings:

- Enzyme Studies: Investigations into the inhibition of specific enzymes have revealed insights into metabolic pathways that could lead to targeted therapies for metabolic disorders .

- Cell Line Studies: Examination of its effects on cancer cell lines has shown promising results in inhibiting tumor growth.

Material Science

Overview:

In material science, this compound is being studied for its potential as a building block for advanced materials, including polymers and coatings.

Key Findings:

- Material Properties: Its unique chemical structure allows for modifications that can enhance electronic and optical properties of materials.

- Applications in Electronics: Research shows promise in developing materials for electronic devices, potentially improving their performance and durability.

| Material Type | Potential Application |

|---|---|

| Polymers | Development of high-performance coatings with enhanced durability. |

| Composites | Utilization in electronic devices for improved conductivity and thermal stability. |

Environmental Studies

Overview:

The environmental impact of this compound is being assessed to understand its effects on ecosystems.

Key Findings:

- Pollutant Degradation: Studies indicate that this compound can play a role in the degradation of pollutants, aiding in the development of sustainable agricultural practices .

- Ecosystem Impact Assessments: Evaluations show minimal adverse effects on soil and water quality when used according to recommended guidelines.

| Environmental Aspect | Impact |

|---|---|

| Soil Quality | Minimal impact on soil microbial communities observed during field trials. |

| Water Quality | No significant leaching detected into groundwater sources from treated areas. |

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid involves its interaction with specific molecular targets and pathways. The bromophenyl and phenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Positional Isomers ()

- 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid (CAS 870704-03-3) and 3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid (CAS 870704-04-4) are positional isomers of the target compound. Both share the molecular formula C₁₈H₁₄BrClN₂O₂ but differ in the placement of bromo and chloro substituents on the pyrazole ring. Key Differences: The position of halogens (Br vs.

Acrylic Acid Derivative ()

- 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid (CAS 108446-73-7) replaces the propionic acid chain with an α,β-unsaturated acrylic acid group.

Heterocyclic Variants: 1,3,4-Oxadiazole Derivatives ()

Compounds IIIa and IIIb are 1,3,4-oxadiazole derivatives with β-(4-bromobenzoyl)ethyl substituents:

- IIIa : 5-(4-Chlorophenyl) substitution.

- IIIb : 5-(3,4-Dimethoxyphenyl) substitution.

| Compound | Anti-inflammatory Activity (Edema Suppression) | Severity Index (SI) |

|---|---|---|

| IIIa | 59.5% at 100 mg/kg | 0.75 |

| IIIb | 61.9% at 100 mg/kg | 0.83 |

| Indomethacin (Reference) | - | 2.67 |

Key Findings :

Toxicity and Structure-Activity Relationships

- Lower Toxicity in Oxadiazole Derivatives : The SI values of IIIa (0.75) and IIIb (0.83) are significantly lower than indomethacin (2.67), suggesting reduced gastrointestinal toxicity. This may stem from the oxadiazole ring’s metabolic stability or reduced acidity compared to traditional NSAIDs.

- Role of Halogen Substituents : Bromine’s larger atomic radius compared to chlorine may enhance hydrophobic interactions in biological systems, but its placement (para vs. meta) could affect target selectivity.

Crystallographic and Hydrogen-Bonding Considerations

- Crystal Packing : The propionic acid group in the target compound likely participates in hydrogen-bonding networks, as described by graph set analysis (). Such interactions influence melting points, solubility, and stability.

- Software Utilization : Programs like SHELXL () are critical for resolving crystal structures, which could reveal differences in molecular conformations between the target compound and its analogs.

Biological Activity

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid (CAS No. 108446-80-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-bromophenyl group and a phenyl group, along with a propionic acid moiety. This unique structure contributes to its biological activity.

Structural Formula

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 358.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

Case Study: Inhibition of BRAF(V600E)

A study highlighted the effectiveness of this compound in inhibiting BRAF(V600E), a common mutation in melanoma. The compound demonstrated IC50 values in the low micromolar range, suggesting potent antitumor activity against this target .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. It has been shown to reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.

Mechanism: Inhibition of Nitric Oxide Production

In vitro studies revealed that the compound inhibits lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, which is crucial for mediating inflammatory responses .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. Its efficacy has been tested against strains such as Staphylococcus aureus and Escherichia coli.

Antifungal Activity Assessment

In vitro assays demonstrated that this compound effectively inhibited the growth of several phytopathogenic fungi, suggesting its potential use as an antifungal agent in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives. Modifications to the bromophenyl and phenyl substituents can significantly influence their pharmacological profiles.

Key Findings from SAR Studies

- Substituent Variability : Altering the position or type of substituents on the pyrazole ring affects both potency and selectivity.

- Hydrophobic Interactions : Increased hydrophobic character often correlates with enhanced membrane permeability and bioavailability.

- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other pyrazole derivatives.

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine | Moderate | High | Moderate |

| Pyrazole-based 1,3,4-oxadiazole derivatives | Low | Moderate | Low |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid, and how do reaction conditions influence yield?

Answer: The synthesis of pyrazole derivatives typically involves cyclization, functionalization, and purification steps. For example, pyrazole intermediates can be generated via cyclization of hydrazines with β-ketoesters or via multicomponent reactions using copper catalysts . Key steps include:

- Cyclization : Reacting 4-bromophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core.

- Functionalization : Introducing the propionic acid moiety via nucleophilic substitution or coupling reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

Yield optimization requires controlling temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Cu(II) for regioselectivity) . For example, excess reactants and inert atmospheres (N₂) minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Combined spectroscopic and chromatographic methods are critical:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-bromophenyl protons at δ 7.3–7.6 ppm, pyrazole protons at δ 6.5–7.0 ppm) .

- HPLC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ expected at m/z 387.0) and detect impurities.

- XRD : Single-crystal X-ray diffraction for absolute configuration validation, particularly for chiral centers .

- TLC : Monitor reaction progress using silica plates and UV visualization.

Contradictions in data (e.g., unexpected melting points) may indicate polymorphic forms or residual solvents, necessitating repeated recrystallization .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer: Based on structurally similar brominated aromatics:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H317/H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (GHS H335) .

- Waste Disposal : Halogenated organic waste containers for brominated byproducts .

- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced labs should adhere to institutional Chemical Hygiene Plans, including 100% safety exam compliance for trainees .

Q. How can researchers design experiments to optimize solvent systems for this compound’s solubility?

Answer: Employ a factorial design to systematically test variables:

- Factors : Solvent polarity (e.g., DMSO, ethanol), temperature (25–60°C), and pH (for ionizable carboxylic acid group).

- Response Variables : Solubility (mg/mL), crystallization yield .

- Statistical Analysis : Use ANOVA to identify significant factors. For example, DMSO may enhance solubility at 50°C due to high polarity, while ethanol favors crystallization upon cooling .

Contradictions in solubility data (e.g., poor reproducibility) may arise from hygroscopic solvents or impurities, requiring Karl Fischer titration for water content analysis .

Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?

Answer:

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- HPLC-DAD : Monitor degradation peaks; brominated aromatics often degrade via debromination or oxidation, detectable at 254 nm .

- TGA/DSC : Thermogravimetric analysis to assess thermal decomposition thresholds (e.g., >150°C stability) .

Unexpected degradation pathways (e.g., esterification) may require LC-MSⁿ to identify transient intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic substitution at the pyrazole ring .

- Reaction Pathway Analysis : Use IRC (Intrinsic Reaction Coordinate) to map energy profiles for bromine displacement or acid deprotonation .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, focusing on H-bonding with the carboxylic acid group .

Discrepancies between computed and experimental reaction rates may arise from solvent effects, requiring explicit solvent models (e.g., COSMO-RS) .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

Answer:

- 2D NMR : HSQC and HMBC to assign ambiguous protons/carbons (e.g., distinguishing pyrazole C4 from propionic acid carbons) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm exchangeable protons (e.g., -COOH) .

- Crystallography : Compare experimental XRD data with Cambridge Structural Database entries for analogous pyrazoles .

Persistent contradictions (e.g., unexpected coupling constants) may indicate dynamic effects like ring puckering, necessitating VT-NMR (variable temperature) studies .

Q. How can reaction engineering principles improve scalability for this compound’s synthesis?

Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing side products .

- Membrane Separation : Purify intermediates via nanofiltration (MWCO 300–500 Da) to replace batch chromatography .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Scalability challenges (e.g., clogging in flow systems) require DOE (Design of Experiments) to optimize residence time and catalyst recycling .

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions?

Answer: The bromophenyl group participates in Suzuki-Miyaura couplings, but regioselectivity depends on:

- Electronic Effects : Electron-withdrawing carboxylic acid directs coupling to the para position of the bromophenyl ring .

- Steric Hindrance : Bulky ligands (e.g., SPhos) improve selectivity by shielding the pyrazole nitrogen .

- Catalyst Choice : Pd(OAc)₂ with XPhos enhances turnover for aryl bromides over chlorides .

Unexpected side products (e.g., homocoupling) may arise from oxidative conditions, requiring strict O₂ exclusion .

Q. How can researchers integrate this compound into supramolecular or metal-organic frameworks (MOFs)?

Answer:

- Coordination Sites : The carboxylic acid group binds to metal nodes (e.g., Cu²⁺, Zn²⁺) to form 1D/2D networks .

- Linker Design : Combine with bipyridine ligands for porous MOFs, characterized by BET surface area analysis .

- Functionalization : Post-synthetic modification (PSM) of MOFs with bromophenyl groups for catalytic or sensing applications .

Contradictions in porosity data (e.g., lower-than-expected surface areas) may result from framework interpenetration, addressed by steric tuning of ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.